Scaffold-Driven Oral Bioavailability Advantage in BET Inhibition: Benzazepine vs. Benzodiazepine Core
In BET inhibitor development, the benzodiazepine core of JQ-1 was replaced with a benzazepine core, yielding BAY6356. This core-switching strategy resulted in a quantitative improvement in oral bioavailability: BAY6356 demonstrated 60–100% oral bioavailability in mouse, rat, and dog, whereas JQ-1 had previously shown poor pharmacokinetics with high clearance and low oral bioavailability [1]. While the target compound 1-phenyl-3H-2-benzazepine itself is the unsubstituted parent scaffold, this data establishes the fundamental pharmacokinetic advantage of the 3H-2-benzazepine ring system over structurally analogous benzodiazepine cores for BET-targeted programs.
| Evidence Dimension | Oral bioavailability (rodent and non-rodent species) |
|---|---|
| Target Compound Data | BAY6356 (benzazepine BET inhibitor): 60–100% oral bioavailability (mouse, rat, dog) |
| Comparator Or Baseline | JQ-1 (benzodiazepine BET inhibitor): poor pharmacokinetic profile, high clearance, low oral bioavailability |
| Quantified Difference | Benzazepine core provides ≥60% absolute oral bioavailability vs. benzodiazepine core with poor bioavailability |
| Conditions | In vivo pharmacokinetic studies in mouse, rat, and dog; daily oral dosing at 30 mg/kg MTD in tumor xenograft models |
Why This Matters
For procurement decisions in BET inhibitor drug discovery, the benzazepine scaffold offers a documented pharmacokinetic advantage over the benzodiazepine chemotype, making 1-phenyl-3H-2-benzazepine the preferred starting scaffold for lead optimization programs targeting improved oral exposure.
- [1] Schmees, N.; Haendler, B.; Lejeune, P.; Stresemann, A.; Neuhaus, R.; Siegel, S.; Fernandez-Montalvan, A. E.; Weinmann, H.; Gekeler, V. Abstract 4749: New benzazepine BET-inhibitors with improved oral bioavailability. Cancer Res. 2014, 74 (19_Supplement), 4749. View Source
